molecular formula C16H26N2O3S B4439560 N-(1-isopropyl-2-methylpropyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

N-(1-isopropyl-2-methylpropyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide

Cat. No. B4439560
M. Wt: 326.5 g/mol
InChI Key: COUGPEFAOMFNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopropyl-2-methylpropyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BAY 43-9006 or Sorafenib. BAY 43-9006 is a kinase inhibitor that has been studied for its potential use in cancer treatment.

Mechanism of Action

BAY 43-9006 inhibits the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, BAY 43-9006 blocks several signaling pathways involved in tumor growth and angiogenesis. This leads to a reduction in tumor growth and the formation of new blood vessels.
Biochemical and Physiological Effects:
BAY 43-9006 has several biochemical and physiological effects. It inhibits the activity of several kinases, which leads to a reduction in tumor growth and angiogenesis. BAY 43-9006 has also been shown to induce apoptosis in cancer cells. Additionally, BAY 43-9006 has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

BAY 43-9006 has several advantages and limitations for lab experiments. One advantage is that it is a multi-targeted kinase inhibitor, which makes it effective in treating several types of cancer. Additionally, BAY 43-9006 has been shown to have a good safety profile. One limitation is that BAY 43-9006 can be difficult to synthesize, which can limit its availability for research.

Future Directions

There are several future directions for research involving BAY 43-9006. One direction is to study the potential use of BAY 43-9006 in combination with other cancer treatments. Another direction is to study the potential use of BAY 43-9006 in treating other types of cancer. Additionally, future research could focus on developing more efficient synthesis methods for BAY 43-9006.

Scientific Research Applications

BAY 43-9006 has been extensively studied for its potential use in cancer treatment. It is a multi-targeted kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis. BAY 43-9006 has been shown to be effective in treating several types of cancer, including liver, kidney, and thyroid cancer.

properties

IUPAC Name

N-(2,4-dimethylpentan-3-yl)-4-(methanesulfonamido)-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-10(2)15(11(3)4)17-16(19)13-7-8-14(12(5)9-13)18-22(6,20)21/h7-11,15,18H,1-6H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUGPEFAOMFNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(C(C)C)C(C)C)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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